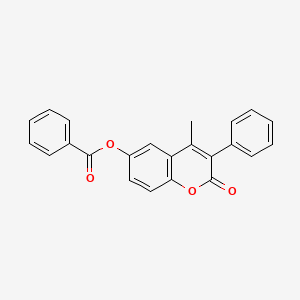
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoate ester group attached to the chromen ring system, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-6-yl benzoate and 3-phenyl-2H-chromen-2-one.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated processes. This ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.
Receptor Binding: It binds to specific receptors, modulating cellular signaling pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 3-phenyl-2H-chromen-2-one
- 4-methyl-2-oxo-2H-chromen-6-yl acetate
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate is unique due to the presence of both a phenyl group and a benzoate ester group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C23H16O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(4-methyl-2-oxo-3-phenylchromen-6-yl) benzoate |
InChI |
InChI=1S/C23H16O4/c1-15-19-14-18(26-22(24)17-10-6-3-7-11-17)12-13-20(19)27-23(25)21(15)16-8-4-2-5-9-16/h2-14H,1H3 |
Clé InChI |
SLNDUTCTLZHJPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



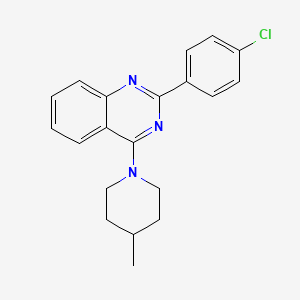
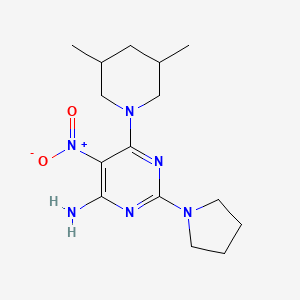
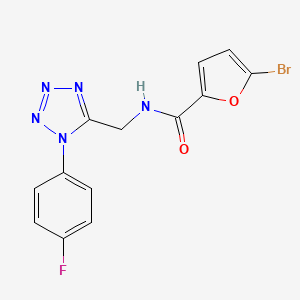
![2-[(4-Methylphenyl)amino]-5-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11258596.png)
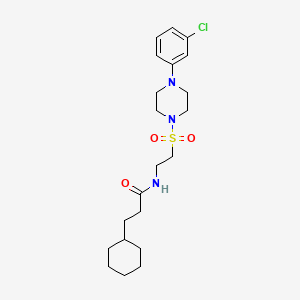
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide](/img/structure/B11258617.png)
![3,5-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258618.png)
![N-(2,3-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258620.png)
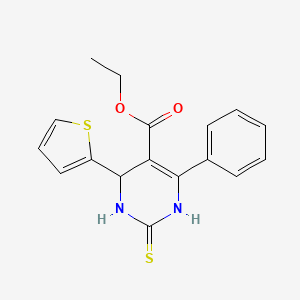
![N-(2,6-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258630.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258631.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11258641.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11258643.png)
